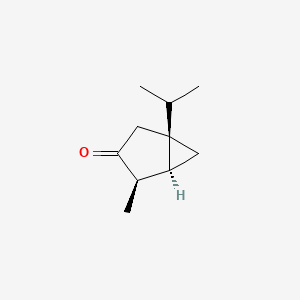
alpha-Thujone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Thujone: is a monoterpene ketone that occurs naturally in several plants, including wormwood, sage, and some junipers. It is one of the primary components of the essential oils derived from these plants. This compound is known for its distinctive odor and has been historically associated with the spirit absinthe. Despite its presence in absinthe, it is unlikely to be responsible for the alleged psychoactive effects of the drink due to its low concentration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Alpha-Thujone can be synthesized through a six-step process starting from dimethylfulvene. The synthesis involves functionalization of dimethylfulvene, followed by several steps to introduce the necessary functional groups and achieve the desired stereochemistry .
Industrial Production Methods: : Industrial production of this compound typically involves extraction from natural sources such as the essential oils of wormwood, sage, and other plants. The extraction process includes steam distillation followed by purification steps to isolate this compound from other components of the essential oil .
Analyse Des Réactions Chimiques
Types of Reactions: : Alpha-Thujone undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield thujol, a corresponding alcohol.
Substitution: this compound can participate in substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Hydroxythujones (2-hydroxythujone, 4-hydroxythujone, 7-hydroxythujone).
Reduction: Thujol.
Substitution: Depending on the nucleophile used, various substituted thujones can be formed.
Applications De Recherche Scientifique
Alpha-Thujone has several scientific research applications:
Mécanisme D'action
Alpha-Thujone exerts its effects primarily by modulating the gamma-aminobutyric acid (GABA) type A receptor. It acts as a competitive inhibitor of the GABA receptor, which leads to increased neuronal excitability. This mechanism is similar to that of picrotoxinin, a known GABA receptor antagonist . This compound is quickly metabolized in the liver, forming several hydroxylated metabolites that are less toxic and more readily excreted .
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-Thujone: Another diastereomer of thujone, which is less potent as a GABA receptor modulator compared to alpha-Thujone.
Sabinol: A related monoterpene with similar structural features but different biological activities.
Jasmone: A structurally related compound used in the fragrance industry.
Uniqueness: : this compound is unique due to its higher potency as a GABA receptor modulator compared to its beta isomer. Its distinctive odor and presence in various essential oils also set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C10H16O |
|---|---|
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(1S,4R,5S)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one |
InChI |
InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7-,8+,10+/m1/s1 |
Clé InChI |
USMNOWBWPHYOEA-WEDXCCLWSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2C[C@]2(CC1=O)C(C)C |
SMILES canonique |
CC1C2CC2(CC1=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


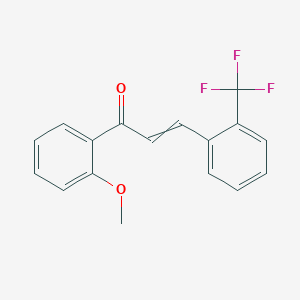
![[(2R,3R,6S,8R,9R,10R,13S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10771900.png)
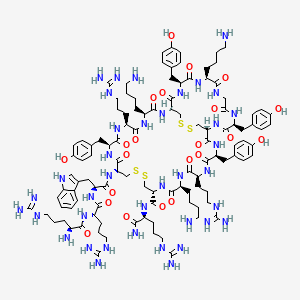
![2-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoylamino]pentanedioic acid](/img/structure/B10771902.png)
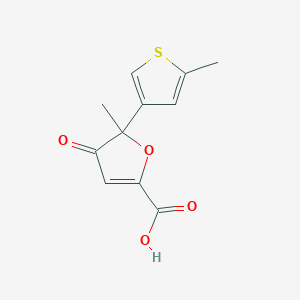
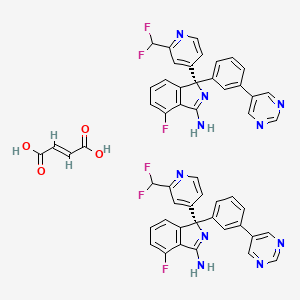
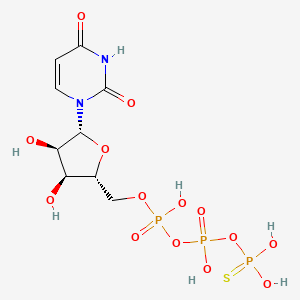
![(5Z,8Z,11Z,14Z)-20-cyano-N-[(2R)-1-hydroxypropan-2-yl]-16,16-dimethylicosa-5,8,11,14-tetraenamide](/img/structure/B10771930.png)
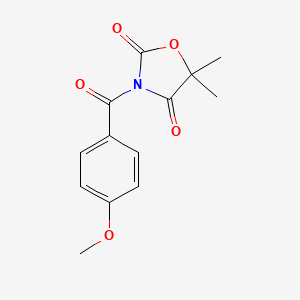
![Methyl [(2s)-2-(5-{5-[4-({(2s)-2-[(3s)-3-Amino-2-Oxopiperidin-1-Yl]-2-Cyclohexylacetyl}amino)phenyl]pentyl}-2-Fluorophenyl)-3-(Quinolin-3-Yl)propyl]carbamate](/img/structure/B10771938.png)
![7-formyl-8-hydroxy-5-oxo-1H,2H,3H,4H,5H-chromeno[3,4-c]pyridine-3-carboximidamide](/img/structure/B10771949.png)
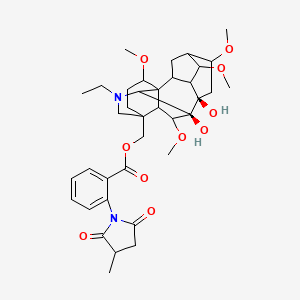
![1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[1-[[1-[2-formyl-2-(piperidine-1-carbonyl)piperidin-1-yl]-3-methyl-1-oxopent-4-en-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B10771958.png)
![(2E)-3-{3-chloro-4-[3-(3,5-dimethyladamantan-1-yl)-4-hydroxyphenyl]phenyl}prop-2-enoic acid](/img/structure/B10771966.png)
